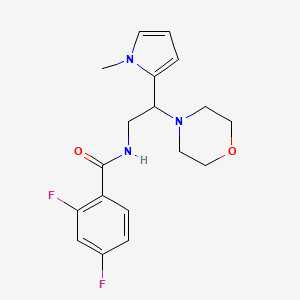

2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Descripción

The compound 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a benzamide derivative characterized by a 2,4-difluorophenyl core linked to a morpholinoethylamine side chain substituted with a 1-methylpyrrole group.

Propiedades

IUPAC Name |

2,4-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O2/c1-22-6-2-3-16(22)17(23-7-9-25-10-8-23)12-21-18(24)14-5-4-13(19)11-15(14)20/h2-6,11,17H,7-10,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBXWZUUVZQZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)F)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2,4-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2,4-difluorobenzoyl chloride with morpholine derivatives and pyrrole. The structural formula can be represented as follows:

This structure features a difluorobenzene moiety, which is critical for its biological activity. The presence of the pyrrole ring and morpholino group enhances its pharmacological profile.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a related study demonstrated that pyrrole derivatives displayed bacteriostatic properties, highlighting their potential as antimicrobial agents .

Antitubercular Activity

The compound's structural similarity to known antitubercular agents suggests it may also possess anti-tuberculosis (anti-TB) activity. In one study, pyrrole derivatives were evaluated for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, with promising results indicating that modifications in the substituents can enhance potency .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups like fluorine on the benzene ring significantly enhances the biological activity of compounds similar to 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide. Compounds with fluorinated phenyl groups demonstrated lower MIC values compared to those without such modifications .

| Compound | Substituent | MIC (μg/mL) | Activity |

|---|---|---|---|

| 5 | 2-adamantyl | 0.016 | Potent |

| 12 | Methyl | 3.7 | Moderate |

| 19 | CF3 | >32 | Poor |

Cytotoxicity

While assessing the cytotoxicity of this compound, it was found to exhibit low toxicity in vitro, which is crucial for its potential therapeutic applications. The balance between efficacy and safety is a key consideration in drug development .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of pyrrole derivatives including 2,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide were tested against various bacterial strains using disk diffusion methods. The results indicated significant zones of inhibition, suggesting strong antimicrobial properties.

Case Study 2: Antitubercular Activity Evaluation

A study focusing on the anti-TB activity involved testing several derivatives against Mycobacterium tuberculosis. The compound exhibited MIC values comparable to established anti-TB drugs, indicating its potential as a lead candidate for further development in treating tuberculosis .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

Structural Analogues with Benzamide Cores

2,4-Dichloro-N-(2-Morpholinoethyl)benzamide

- Structure : Replaces fluorine atoms with chlorine at the 2- and 4-positions of the benzamide.

- Synthesis : Achieved via a colorimetric detection method on cotton/silk threads, yielding 72% .

4-Methyl-3-(2-((2-Morpholinoethyl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 18)

- Structure: Integrates a quinazolinyl-amino-morpholinoethyl chain and a trifluoromethylphenyl group.

- Synthesis : 71% yield via nucleophilic substitution .

- Activity : Targets kinase pathways, with a molecular mass of 520.2319 Da (HRMS) .

N-{2-[5-(3,4-Dimethoxyphenyl)-3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-2-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide

HDAC Inhibitors with Benzamide Motifs

Benzamide-based HDAC inhibitors often exhibit selectivity for HDAC6 or class I HDACs due to their zinc-binding capabilities. Key analogs include:

Tubastatin A Hydrochloride

- Structure : N-Hydroxybenzamide with a tetrahydro-pyridoindole group.

- Activity : HDAC6 IC₅₀ = 15 nM, significantly more potent than the target compound’s structural analogs .

MC1568

Substitutions Impacting Bioactivity

Physicochemical and Pharmacokinetic Properties

- Solubility: The morpholinoethyl group enhances aqueous solubility (e.g., 12.5 µg/mL for the pyrazolyl-thiophene analog vs. <5 µg/mL for non-polar derivatives).

- Metabolic Stability : Fluorine atoms in the target compound may reduce oxidative metabolism compared to chlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.